[(4-Fluorophenyl)amino](oxo)acetic acid
Overview
Description
Mechanism of Action
Target of Action
The primary targets of (4-Fluorophenyl)aminoacetic acid are currently unknown . This compound is a specialty product used in proteomics research .
Mode of Action
As a research compound, it may interact with various targets in the cell, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of (4-Fluorophenyl)aminoacetic acid’s action are currently unknown . As a research compound, its effects may vary depending on the experimental conditions and the biological system in which it is used .
Action Environment
The action, efficacy, and stability of (4-Fluorophenyl)aminoacetic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or proteins, temperature, and the specific cell or tissue type in which the compound is acting .
Biochemical Analysis
Biochemical Properties
(4-Fluorophenyl)aminoacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme oxalate decarboxylase, which catalyzes the decarboxylation of oxalate to formate and carbon dioxide. (4-Fluorophenyl)aminoacetic acid acts as a substrate for this enzyme, leading to the production of fluorinated derivatives. Additionally, it interacts with proteins involved in cellular signaling pathways, influencing their activity and function .
Cellular Effects
(4-Fluorophenyl)aminoacetic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. In certain cell types, (4-Fluorophenyl)aminoacetic acid can induce changes in mitochondrial function, leading to alterations in energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of (4-Fluorophenyl)aminoacetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, (4-Fluorophenyl)aminoacetic acid binds to the active site of oxalate decarboxylase, inhibiting its activity and preventing the decarboxylation of oxalate. This inhibition leads to the accumulation of oxalate and its derivatives, which can have downstream effects on cellular metabolism and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Fluorophenyl)aminoacetic acid change over time. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to (4-Fluorophenyl)aminoacetic acid can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (4-Fluorophenyl)aminoacetic acid vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function and overall health. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers significant adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
(4-Fluorophenyl)aminoacetic acid is involved in various metabolic pathways. It interacts with enzymes such as oxalate decarboxylase and other oxidoreductases, influencing the metabolic flux and levels of metabolites. The compound can be metabolized to form fluorinated derivatives, which can further participate in biochemical reactions. These metabolic pathways play a crucial role in determining the overall impact of (4-Fluorophenyl)aminoacetic acid on cellular function and health .
Transport and Distribution
The transport and distribution of (4-Fluorophenyl)aminoacetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in certain cellular compartments. Its distribution is influenced by factors such as tissue type, cellular environment, and the presence of binding proteins. These factors determine the localization and accumulation of (4-Fluorophenyl)aminoacetic acid within the body .
Subcellular Localization
(4-Fluorophenyl)aminoacetic acid exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of (4-Fluorophenyl)aminoacetic acid is crucial for understanding its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Fluorophenyl)aminoacetic acid can be synthesized through various chemical reactions. One common method involves the reaction of 4-fluoroaniline with glyoxylic acid under controlled conditions . The reaction typically proceeds as follows:
Starting Materials: 4-fluoroaniline and glyoxylic acid.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or chloroform, under reflux conditions.
Product Isolation: The product is isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of (4-Fluorophenyl)aminoacetic acid may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)aminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
(4-Fluorophenyl)aminoacetic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
[(4-Fluorophenyl)amino]acetic acid: Similar structure but lacks the oxo group.
[(4-Fluorophenyl)amino]propanoic acid: Similar structure with an additional carbon in the chain.
[(4-Fluorophenyl)amino]benzoic acid: Similar structure with a benzoic acid moiety instead of acetic acid.
Uniqueness
(4-Fluorophenyl)aminoacetic acid is unique due to the presence of both the fluorophenyl and oxo groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
2-(4-fluoroanilino)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c9-5-1-3-6(4-2-5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRTTZBNPQBQCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40607133 | |
Record name | (4-Fluoroanilino)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69066-43-9 | |
Record name | (4-Fluoroanilino)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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